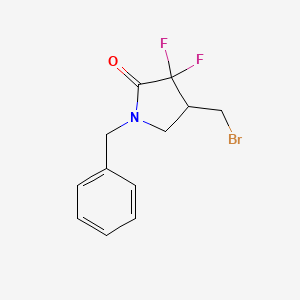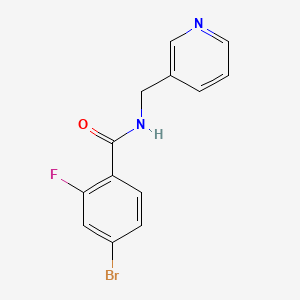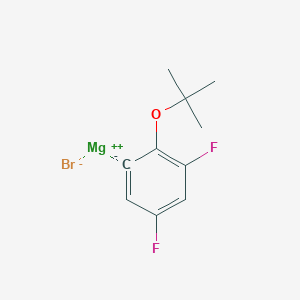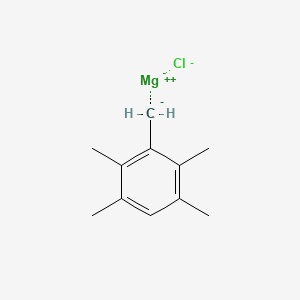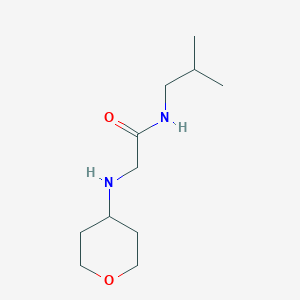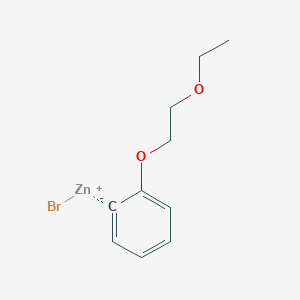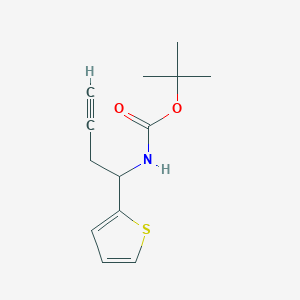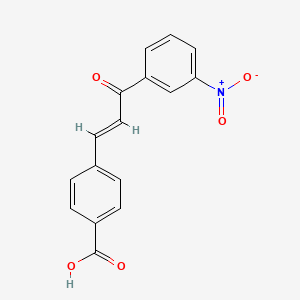
(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C16H11NO5 It is characterized by the presence of a nitrophenyl group and a benzoic acid moiety connected through a conjugated enone system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the condensation of 3-nitrobenzaldehyde with 4-acetylbenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the enone linkage through an aldol condensation reaction. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Conversion to the corresponding amino compound.
Substitution: Introduction of additional functional groups on the aromatic rings.
Applications De Recherche Scientifique
(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenyl group can participate in redox reactions, potentially affecting cellular redox homeostasis. Additionally, the enone system may interact with nucleophilic sites in biological molecules, leading to potential bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol: A Schiff base compound with similar structural features.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A chalcone derivative with comparable conjugated systems.
Uniqueness
(E)-4-(3-(3-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific combination of a nitrophenyl group and a benzoic acid moiety connected through an enone linkage. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H11NO5 |
|---|---|
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H11NO5/c18-15(13-2-1-3-14(10-13)17(21)22)9-6-11-4-7-12(8-5-11)16(19)20/h1-10H,(H,19,20)/b9-6+ |
Clé InChI |
MHIVVIRGAGOSGU-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



